Glycinamide ribonucleotide
CAS No.: 147651-18-1
Cat. No.: VC21144245
Molecular Formula: C7H15N2O8P
Molecular Weight: 286.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147651-18-1 |
|---|---|
| Molecular Formula | C7H15N2O8P |
| Molecular Weight | 286.18 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1 |
| Standard InChI Key | OBQMLSFOUZUIOB-SHUUEZRQSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O |
| SMILES | C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O |
| Canonical SMILES | C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O |
Introduction
Biochemical Significance in Purine Biosynthesis
In the biochemical pathway of de novo purine synthesis, glycinamide ribonucleotide occupies a pivotal position. The purine biosynthetic pathway involves a series of sequential reactions leading to the formation of IMP, which serves as a common precursor for both adenine and guanine nucleotides. Glycinamide ribonucleotide participates specifically in the third step of this pathway, where it undergoes transformation to N-formylglycinamide ribonucleotide .
This transformation is catalyzed by the enzyme glycinamide ribonucleotide transformylase (GART), which facilitates the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide, resulting in the formation of N-formylglycinamide ribonucleotide . This reaction represents one of two folate-dependent formyl transfers in the purine biosynthetic pathway and ultimately contributes to the incorporation of the C-8 atom into inosinic acid (IMP) .
The significance of this reaction extends beyond its role in nucleotide synthesis; it represents a critical junction in cellular metabolism, influencing processes ranging from energy transfer (via ATP) to cellular signaling (via cyclic AMP) and genetic material formation through nucleic acid synthesis.
Enzymatic Reactions and Catalytic Mechanisms
The conversion of glycinamide ribonucleotide to N-formylglycinamide ribonucleotide is facilitated by glycinamide ribonucleotide transformylase following a specific catalytic mechanism. Research has established that this enzymatic reaction follows an ordered-sequential kinetic mechanism, with the folate substrate binding first, followed by glycinamide ribonucleotide .
This mechanistic understanding was developed through extensive studies on recombinant human glycinamide ribonucleotide transformylase expressed in Escherichia coli. The successful expression and purification of this enzyme to homogeneity allowed for detailed kinetic analyses, revealing that the recombinant enzyme maintains full functionality comparable to the glycinamide ribonucleotide transformylase activity observed in the mammalian trifunctional enzyme .
Structural Characterization of Glycinamide Ribonucleotide Transformylase
The enzyme glycinamide ribonucleotide transformylase, which catalyzes the transformation of glycinamide ribonucleotide, has been extensively studied through structural biology approaches. The crystal structure of glycinamide ribonucleotide transformylase from Escherichia coli has been determined at 3.0 Å resolution, providing valuable insights into its structural organization and functional properties .
Structural analysis reveals that the enzyme forms a dimer in the crystal structure, with each monomer divided into two domains connected by a central, predominantly parallel seven-stranded beta-sheet. The N-terminal domain features a Rossmann-type mononucleotide fold, characterized by a phosphate ion bound to the C-terminal end of the first beta-strand .
A distinctive feature of the enzyme's structure is a long narrow cleft extending from the phosphate to a conserved aspartic acid residue (Asp144), which has been identified as a potential active-site residue. This cleft is lined with a cluster of residues that are conserved across bacterial, yeast, avian, and human enzymes, suggesting that this region likely represents the binding pocket and active site of the enzyme .
Comparative Analysis of Human and Bacterial GART
While the Escherichia coli GART has served as a model for understanding the human enzyme, research has identified significant differences between the human and bacterial forms. These differences are particularly evident in terms of active site architecture and catalytic mechanisms .
In higher eukaryotes, including humans, the glycinamide ribonucleotide transformylase activity constitutes the C-terminal domain of a monomeric protein that also catalyzes two additional reactions in the de novo purine biosynthesis pathway, forming a trifunctional enzyme . This structural organization differs from the bacterial enzyme, which exists as a separate monofunctional protein.
Therapeutic Significance and Cancer Chemotherapy
The critical role of purine nucleotides in RNA and DNA synthesis has positioned enzymes involved in purine biosynthesis, including glycinamide ribonucleotide transformylase, as potential targets for therapeutic intervention. GART has been validated as a target for cancer chemotherapy, with inhibitors of this enzyme demonstrating antineoplastic effects .
The rationale behind targeting GART for cancer treatment stems from the understanding that rapidly dividing cancer cells have increased requirements for nucleotide synthesis to support their accelerated proliferation. By inhibiting key enzymes in the purine biosynthetic pathway, such as GART, it is possible to disrupt the supply of purine nucleotides needed for DNA replication and RNA synthesis, thereby inhibiting cancer cell growth and division.
Inhibitors and Therapeutic Development
Research into GART inhibitors has focused on both folate analogs and multi-substrate inhibitors. The structural determination of the unliganded enzyme and enzyme-inhibitor complexes has provided valuable information to aid in the development of anti-cancer drugs targeting this enzyme .
The crystal structure of glycinamide ribonucleotide transformylase has revealed that the enzyme binds a reduced folate cofactor and glycinamide ribonucleotide for the catalysis of one of the initial steps in purine biosynthesis. This structural information has facilitated the design of inhibitors that can effectively target the enzyme's active site .
Current Research and Future Directions
Current research on glycinamide ribonucleotide and its associated enzymes continues to expand our understanding of their biochemical functions and therapeutic potential. Studies are increasingly focusing on structure-based drug design, leveraging the detailed structural information available to develop more effective and selective inhibitors of GART for cancer chemotherapy.
The differences observed between human and bacterial GART emphasize the importance of species-specific studies for accurate characterization of enzyme functions and inhibitor interactions. Further research is needed to fully elucidate the catalytic mechanisms of human GART and to develop inhibitors with improved specificity and efficacy for therapeutic applications.
Additionally, ongoing investigations into the broader metabolic context of glycinamide ribonucleotide and purine biosynthesis may reveal new insights into cellular metabolism and potential therapeutic targets beyond cancer treatment, including applications in metabolic disorders and immune-related conditions.
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